EGFR Downstream Signaling Inhibition Potency: 4-(2,2,2-Trifluoroethoxy)but-2-enoic Acid-Derived Pteridine (7m) vs. Erlotinib
The pteridine derivative 7m, synthesized using a 6-trifluoroethoxy functionalization strategy analogous to that accessible from 4-(2,2,2-trifluoroethoxy)but-2-enoic acid, demonstrates a superior suppression of EGFR signaling relative to the comparator drug erlotinib. By western blot analysis, 7m achieved more pronounced down-regulation of both p-EGFR and p-ERK expression in A549 non-small cell lung cancer cells at a concentration of 0.8 μM [1].
| Evidence Dimension | Cellular target engagement (EGFR and ERK phosphorylation suppression) |
|---|---|
| Target Compound Data | Obvious down-regulation of p-EGFR and p-ERK at 0.8 μM (compound 7m, derived from the trifluoroethoxy building block strategy) |
| Comparator Or Baseline | Erlotinib (positive control) |
| Quantified Difference | Compound 7m's inhibitory activity on EGFR and ERK phosphorylation was reported as 'relatively superior to that of the positive control' at 0.8 μM |
| Conditions | A549 human NSCLC cell line; Western blot analysis |
Why This Matters
For a procurement decision, this indicates that intermediates bearing the trifluoroethoxy group are validated precursors to kinase inhibitors with a potential advantage in shutting down oncogenic signaling, which is a key differentiator from building blocks that yield non-fluorinated or less-active analogs.
- [1] Lin, J., Zhang, Z., Lin, X., Chen, Z., Luc, T., Zha, D., Wang, J., Xu, X., & Li, Z. Efficient synthesis and biological evaluation of 6-trifluoroethoxy functionalized pteridine derivatives as EGFR inhibitors. Medicinal Chemistry, 2022, 18(5), 580-590. View Source
